molecular formula C28H21N3O B11203687 N-benzyl-2,3-diphenylquinoxaline-6-carboxamide CAS No. 332404-54-3

N-benzyl-2,3-diphenylquinoxaline-6-carboxamide

Cat. No.: B11203687
CAS No.: 332404-54-3
M. Wt: 415.5 g/mol
InChI Key: QTNMFLBJKOYDEI-UHFFFAOYSA-N
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Description

N-benzyl-2,3-diphenylquinoxaline-6-carboxamide is a quinoxaline derivative, a class of nitrogen-containing heterocyclic compounds.

Preparation Methods

The synthesis of N-benzyl-2,3-diphenylquinoxaline-6-carboxamide typically involves the reaction of 2,3-diphenylquinoxaline with benzylamine under specific conditions. One common method involves refluxing the reactants in a suitable solvent, such as ethanol, in the presence of a catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

N-benzyl-2,3-diphenylquinoxaline-6-carboxamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

N-benzyl-2,3-diphenylquinoxaline-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-2,3-diphenylquinoxaline-6-carboxamide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity and leading to various therapeutic effects. For example, its anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells by interfering with specific signaling pathways .

Comparison with Similar Compounds

N-benzyl-2,3-diphenylquinoxaline-6-carboxamide can be compared with other quinoxaline derivatives, such as:

The uniqueness of N-benzyl-2,3-diphenylquinoxaline-6-carboxamide lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

332404-54-3

Molecular Formula

C28H21N3O

Molecular Weight

415.5 g/mol

IUPAC Name

N-benzyl-2,3-diphenylquinoxaline-6-carboxamide

InChI

InChI=1S/C28H21N3O/c32-28(29-19-20-10-4-1-5-11-20)23-16-17-24-25(18-23)31-27(22-14-8-3-9-15-22)26(30-24)21-12-6-2-7-13-21/h1-18H,19H2,(H,29,32)

InChI Key

QTNMFLBJKOYDEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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